molecular formula C20H29IN2O2 B3049740 Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate CAS No. 2177264-11-6

Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate

Cat. No.: B3049740
CAS No.: 2177264-11-6
M. Wt: 456.4
InChI Key: OFGOHCZHVVIBJM-UHFFFAOYSA-N
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Description

Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 1 and 6. The tert-butoxycarbonyl (Boc) group at position 8 acts as a protective moiety, while the benzyl and iodo substituents at positions 1 and 3, respectively, confer distinct electronic and steric properties. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing pharmacologically active molecules, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics .

Properties

IUPAC Name

tert-butyl 1-benzyl-3-iodo-1,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29IN2O2/c1-19(2,3)25-18(24)22-11-9-20(10-12-22)13-17(21)15-23(20)14-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGOHCZHVVIBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2CC3=CC=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601118616
Record name 1,8-Diazaspiro[4.5]decane-8-carboxylic acid, 3-iodo-1-(phenylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177264-11-6
Record name 1,8-Diazaspiro[4.5]decane-8-carboxylic acid, 3-iodo-1-(phenylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177264-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Diazaspiro[4.5]decane-8-carboxylic acid, 3-iodo-1-(phenylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[45]Decane-8-Carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and the spirocyclic structure play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl 1-Benzyl-3-Hydroxy-1,8-Diazaspiro[4.5]Decane-8-Carboxylate

  • Key Difference : The 3-iodo group is replaced with a hydroxyl (-OH) group.
  • However, the iodo analog offers superior leaving-group reactivity, enabling nucleophilic substitution reactions for further functionalization (e.g., Suzuki couplings) .
  • Applications: The hydroxy variant is often employed in late-stage oxidations or as a hydrogen-bond donor in receptor-ligand interactions, whereas the iodo derivative serves as a versatile intermediate in cross-coupling reactions .

tert-Butyl 1-Oxo-8-Azaspiro[4.5]Decane-8-Carboxylate

  • Key Difference : Lacks both benzyl and iodo substituents; features a ketone group at position 1.
  • Impact : The absence of the benzyl group reduces steric hindrance, while the ketone introduces electrophilic character, making it prone to nucleophilic additions. This contrasts with the iodo compound’s stability under basic conditions .
  • Applications : Used in reductive amination or as a carbonyl precursor in heterocycle synthesis, unlike the iodo analog’s role in halogen-based chemistry .

Spirocyclic Systems with Heteroatom Variations

tert-Butyl 1-Oxa-4,8-Diazaspiro[4.5]Decane-8-Carboxylate

  • Key Difference : Incorporates an oxygen atom (oxa) at position 1 instead of nitrogen.
  • Impact : The oxa substitution alters electron distribution, reducing basicity compared to the all-nitrogen spiro system. This may diminish interactions with cationic binding pockets in biological targets .
  • Applications : Primarily explored in opioid receptor modulation, highlighting how heteroatom changes can redirect therapeutic utility .

tert-Butyl 2,8-Diazaspiro[4.5]Decane-2-Carboxylate

  • Key Difference : Positions of nitrogen atoms shifted (2,8 vs. 1,8).
  • Applications : Investigated in protease inhibitor design, demonstrating the importance of nitrogen positioning for target selectivity .

Biological Activity

Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate (CAS No. 2177264-11-6) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C20H29IN2O2
  • Molecular Weight : 456.36 g/mol
  • Purity : Typically 95%
  • Boiling Point : Not available

The biological activity of this compound is primarily attributed to its interaction with biological targets involved in various pathways:

  • Inhibition of Crystallization : Similar compounds have shown promise in inhibiting l-cystine crystallization, which is crucial for preventing stone formation in cystinuria patients. For example, the related compound LH1753 demonstrated significant efficacy in a Slc3a1-knockout mouse model, indicating that structural modifications can enhance bioactivity against specific targets .
  • Anticancer Potential : The spirocyclic structure contributes to the compound's ability to induce apoptosis and exhibit cytotoxic effects in cancer cell lines. Research indicates that compounds with three-dimensional structures interact more effectively with protein binding sites, enhancing their therapeutic potential .

Efficacy Studies

A summary of key studies evaluating the biological activity of this compound is presented below:

StudyModelFindings
Study on LH1753Slc3a1-knockout miceOnly 8% stone formation in treated group vs. 54.9% in control .
Anticancer ActivityFaDu hypopharyngeal tumor cellsCompound showed improved cytotoxicity compared to bleomycin .

Case Study 1: Inhibition of L-Cystine Crystallization

In a study involving LH1753 (a derivative), the compound was administered to Slc3a1-knockout mice, demonstrating a significant reduction in stone formation compared to the control group. The study highlighted that only one out of 25 treated mice developed stones, showcasing the potential of spirocyclic compounds in therapeutic applications for cystinuria .

Case Study 2: Antitumor Activity

Another study assessed the anticancer properties of related diazaspiro compounds. The results indicated that these compounds could induce apoptosis in cancer cells more effectively than traditional chemotherapeutics like bleomycin. This suggests that this compound may also exhibit similar properties due to its structural characteristics .

Q & A

Q. Key Considerations :

  • Steric hindrance from the spirocyclic structure may reduce iodination efficiency; elevated temperatures or catalytic KI can mitigate this.
  • Monitor reaction progress by TLC or LC-MS to avoid over-iodination.

Advanced: How can crystallographic data resolve structural ambiguities in spirocyclic compounds like this iodinated derivative?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation:

Crystallization : Grow crystals via slow vapor diffusion (e.g., dichloromethane/pentane).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement : Apply SHELXL () for structure solution and refinement. Parameters include:

  • R-factor : Aim for <0.05.
  • Torsion Angles : Verify spirocyclic geometry (e.g., C-N-C-I dihedral angles).

Validation : Check against Cambridge Structural Database (CSD) entries for similar spirocycles (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, CAS 1408074-53-2, ).

Q. Example Protocol :

Combine iodinated spirocycle (1 eq), boronic acid (1.2 eq), Pd catalyst (2 mol%), base (2 eq).

Heat at 80°C for 12 h under N₂.

Isolate via extraction (EtOAc/H₂O) and silica gel chromatography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate

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